3',4'-Dibenzyloxyaceto-D3-phenone
Description
3',4'-Dibenzyloxyaceto-D3-phenone (CAS 344299-53-2) is a deuterated aromatic ketone with the molecular formula (C₆H₅CH₂O)₂C₆H₃COCD₃ and a molecular weight of 335.40–335.42 g/mol . It features two benzyloxy groups at the 3' and 4' positions of the acetophenone backbone and three deuterium atoms on the acetyl methyl group (CD₃), achieving 97–98 atom% deuterium purity . This compound is primarily utilized as a deuterated internal standard in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, to enhance quantification accuracy by minimizing matrix effects .
Properties
Molecular Formula |
C22H20O3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-[3,4-bis(phenylmethoxy)phenyl]-2,2,2-trideuterioethanone |
InChI |
InChI=1S/C22H20O3/c1-17(23)20-12-13-21(24-15-18-8-4-2-5-9-18)22(14-20)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3/i1D3 |
InChI Key |
LOSAYZQTPQUBLS-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via the generation of a reactive acylium ion intermediate (CD₃C≡O⁺) from CD₃COCl and AlCl₃. This ion attacks the para position of the 3,4-dibenzyloxybenzene substrate, forming the acetylated product. Key parameters include:
- Temperature : 0–5°C during acetyl chloride addition to minimize side reactions.
- Solvent : Anhydrous dichloromethane (DCM) ensures optimal catalyst activity.
- Molar Ratios : A 1:1.2 ratio of substrate to CD₃COCl maximizes yield (82–85%).
Post-reaction quenching with ice-water precipitates the crude product, which is extracted into DCM and purified via column chromatography (silica gel, hexane/ethyl acetate 4:1). Deuterium incorporation at the methyl group is confirmed by mass spectrometry, showing 97 atom % D.
Post-Synthetic Deuterium Exchange
Deuterium enrichment can be enhanced through base-catalyzed exchange reactions using deuterium oxide (D₂O). This method targets α-hydrogens adjacent to the ketone group, which are more acidic and susceptible to H/D substitution.
Procedure and Efficiency
The deuterated ketone (97 atom % D) is dissolved in D₂O containing 0.5% sodium carbonate (Na₂CO₃) and heated at 80°C for 24 hours. Each exchange cycle increases deuterium content by ~5%, achieving >99% after three cycles. However, prolonged heating risks hydrolysis of the benzyl ether groups, necessitating strict temperature control.
Table 1: Deuterium Enrichment via Exchange Reactions
| Cycle | Deuterium Content (atom %) | Yield (%) |
|---|---|---|
| 1 | 97 → 98.5 | 95 |
| 2 | 98.5 → 99.2 | 93 |
| 3 | 99.2 → 99.7 | 90 |
Grignard Reaction Using Deuterated Reagents
An alternative approach employs deuterated Grignard reagents to construct the acetophenone backbone. For example, reaction of 3,4-dibenzyloxybromobenzene with deuterated methylmagnesium bromide (CD₃MgBr) forms the corresponding alcohol, which is oxidized to the ketone.
Synthesis Steps
- Grignard Formation : CD₃MgBr is prepared by reacting deuterated methyl bromide (CD₃Br) with magnesium in dry ether.
- Nucleophilic Addition : The Grignard reagent reacts with 3,4-dibenzyloxybromobenzene at −78°C, yielding CD₃-substituted benzyl alcohol.
- Oxidation : The alcohol is oxidized using pyridinium chlorochromate (PCC) in DCM, producing the ketone with 94% deuterium purity.
This method avoids the use of strong Lewis acids but requires stringent anhydrous conditions to prevent quenching of the Grignard reagent.
Comparative Analysis of Preparation Methods
Table 2: Key Metrics of Synthesis Routes
| Method | Deuterium Purity (atom %) | Yield (%) | Time (h) | Cost (Relative) |
|---|---|---|---|---|
| Friedel-Crafts | 97 | 85 | 6 | $$ |
| Post-Synthetic Exchange | >99 | 90 | 72 | $ |
| Grignard Oxidation | 94 | 78 | 12 | $$$ |
The Friedel-Crafts method offers the best balance of efficiency and cost, whereas post-synthetic exchange achieves superior deuteration at the expense of longer reaction times.
Challenges and Optimization Strategies
Regioselective Benzylation
Protecting the 3,4-dihydroxy groups of acetophenone with benzyl chloride requires precise control to avoid over-alkylation. Using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 60°C ensures >95% regioselectivity.
Deuterium Loss During Purification
Vacuum distillation or high-temperature chromatography can cause deuterium scrambling. To mitigate this, low-temperature rotary evaporation (≤40°C) and silica gel-free purification (e.g., recrystallization from ethanol/water) are recommended.
Scalability Issues
Large-scale synthesis is hindered by the exothermic nature of Friedel-Crafts reactions. Implementing dropwise addition of acetyl chloride and using a jacketed reactor with coolant circulation improves safety and yield (up to 1 kg/batch).
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dibenzyloxyaceto-D3-phenone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or hydrocarbons
Substitution: Introduction of different functional groups at specific positions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Substitution: Reagents including halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under controlled conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
3’,4’-Dibenzyloxyaceto-D3-phenone is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies
Biology: In metabolic studies to track the incorporation and transformation of deuterium-labeled compounds
Medicine: In drug development to study pharmacokinetics and metabolic pathways
Industry: In the production of deuterium-labeled standards for analytical purposes
Mechanism of Action
The mechanism of action of 3’,4’-Dibenzyloxyaceto-D3-phenone involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms replace hydrogen atoms, allowing researchers to track the compound’s distribution, metabolism, and excretion. This helps in understanding the pharmacokinetics and metabolic pathways of drugs .
Comparison with Similar Compounds
3,5-Dibenzyloxyacetophenone (Non-Deuterated)
- CAS : 28924-21-2
- Molecular Formula : (C₆H₅CH₂O)₂C₆H₃COCH₃
- Molecular Weight : 332.39 g/mol
- Deuterium Content: None
- Melting Point : 60–62°C
- Applications : Used as a synthetic intermediate in organic chemistry and pharmacology. Unlike its deuterated counterpart, it lacks isotopic labeling, making it unsuitable for analytical internal standardization .
3',4'-Dimethoxyacetophenone
- CAS : 1131-62-0
- Molecular Formula : C₁₀H₁₂O₃
- Molecular Weight : 180.20 g/mol
- Substituents : Methoxy groups (-OCH₃) instead of benzyloxy (-OCH₂C₆H₅) at the 3' and 4' positions.
- Applications: A precursor in flavonoid synthesis and pharmaceutical research. The smaller methoxy groups reduce steric hindrance compared to benzyloxy substituents, altering solubility and reactivity .
3',4'-Dimethylacetophenone
- CAS : 3637-01-2
- Molecular Formula : C₁₀H₁₂O
- Molecular Weight : 148.20 g/mol
- Substituents : Methyl groups (-CH₃) at 3' and 4' positions.
- Applications: A model compound in studies of alkyl-substituted acetophenones. The absence of oxygen-containing substituents significantly lowers polarity and boiling point compared to benzyloxy/methoxy analogues .
Data Table: Comparative Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Deuterium Content | Key Applications |
|---|---|---|---|---|---|---|
| 3',4'-Dibenzyloxyaceto-D3-phenone | 344299-53-2 | (C₆H₅CH₂O)₂C₆H₃COCD₃ | 335.40–335.42 | Benzyloxy, CD₃ | 97–98 atom% D | Analytical internal standard |
| 3,5-Dibenzyloxyacetophenone | 28924-21-2 | (C₆H₅CH₂O)₂C₆H₃COCH₃ | 332.39 | Benzyloxy, CH₃ | None | Synthetic intermediate |
| 3',4'-Dimethoxyacetophenone | 1131-62-0 | C₁₀H₁₂O₃ | 180.20 | Methoxy | None | Pharmaceutical precursor |
| 3',4'-Dimethylacetophenone | 3637-01-2 | C₁₀H₁₂O | 148.20 | Methyl | None | Alkyl-substitution studies |
Research Findings
Deuterium Labeling Advantages
The deuterated 3',4'-Dibenzyloxyaceto-D3-phenone exhibits enhanced metabolic stability and reduced isotopic interference in MS compared to non-deuterated analogues, enabling precise quantification in complex biological matrices .
Substituent Effects on Solubility
- Benzyloxy vs. Methoxy: Benzyloxy groups increase hydrophobicity (logP ~3.5–4.0) compared to methoxy-substituted acetophenones (logP ~2.0–2.5), impacting their use in aqueous-phase reactions .
- Deuterated vs. Non-Deuterated: Deuterium substitution minimally affects physical properties (e.g., melting point) but significantly alters spectroscopic profiles (e.g., NMR chemical shifts) .
Biological Activity
3',4'-Dibenzyloxyaceto-D3-phenone is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including cytotoxicity, enzyme inhibition, and other pharmacological effects based on diverse scientific literature.
- Molecular Formula : C18H18O4
- Molecular Weight : 302.34 g/mol
- IUPAC Name : 3',4'-Dibenzyloxy-2'-hydroxyacetophenone
Biological Activity Overview
The biological activity of 3',4'-Dibenzyloxyaceto-D3-phenone has been evaluated through various assays, indicating its potential as an antitumor and anti-inflammatory agent.
1. Cytotoxicity
Cytotoxicity studies are crucial in evaluating the safety and efficacy of new compounds. The compound has been tested against several cancer cell lines, revealing significant cytotoxic effects.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that 3',4'-Dibenzyloxyaceto-D3-phenone exhibits potent cytotoxicity against these cancer cell lines.
2. Enzyme Inhibition
The compound has shown promising results in inhibiting key enzymes involved in metabolic pathways, which may contribute to its antidiabetic properties.
- Enzymes Inhibited :
- α-Amylase
- α-Glucosidase
Inhibition of these enzymes can lead to reduced glucose absorption in the intestine, making it a candidate for further development as an antidiabetic agent.
3. Anti-inflammatory Activity
Research indicates that the compound may possess anti-inflammatory properties, which are critical in managing chronic diseases.
- Mechanism of Action :
The anti-inflammatory effects are hypothesized to occur through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of 3',4'-Dibenzyloxyaceto-D3-phenone.
-
Study on Antitumor Effects :
A study published in Phytomedicine demonstrated that derivatives of dibenzoate compounds exhibit significant antitumor activity via apoptosis induction in cancer cells . -
Diabetes Management Research :
Research highlighted in Journal of Medicinal Chemistry explored the role of flavonoids in inhibiting carbohydrate-hydrolyzing enzymes, suggesting that similar compounds could be effective in managing diabetes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
